molecular formula C22H15ClN4O B10940289 2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10940289
M. Wt: 386.8 g/mol
InChI Key: XTSUOLLCRDGCGN-UHFFFAOYSA-N
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Description

2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chlorophenol with benzyl chloride to form 3-(3-chlorophenoxy)methylbenzene. This intermediate is then reacted with anthranilic acid to form the quinazoline core. The final step involves the cyclization of the intermediate with hydrazine hydrate and formic acid to form the triazoloquinazoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the combination of triazole and quinazoline moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H15ClN4O

Molecular Weight

386.8 g/mol

IUPAC Name

2-[3-[(3-chlorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H15ClN4O/c23-17-7-4-8-18(12-17)28-13-15-5-3-6-16(11-15)21-25-22-19-9-1-2-10-20(19)24-14-27(22)26-21/h1-12,14H,13H2

InChI Key

XTSUOLLCRDGCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC(=CC=C5)Cl

Origin of Product

United States

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